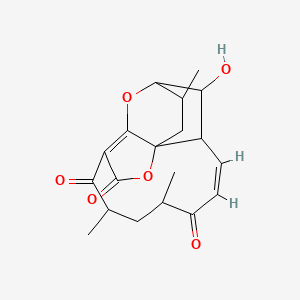

Atrop-Abyssomicin C

Description

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4Z)-2-hydroxy-7,9,16-trimethyl-13,17-dioxatetracyclo[9.5.2.03,14.014,18]octadeca-4,11(18)-diene-6,10,12-trione |

InChI |

InChI=1S/C19H22O6/c1-8-6-9(2)14(21)13-17-19(25-18(13)23)7-10(3)16(24-17)15(22)11(19)4-5-12(8)20/h4-5,8-11,15-16,22H,6-7H2,1-3H3/b5-4- |

InChI Key |

FNEADFUPWHAVTA-PLNGDYQASA-N |

Isomeric SMILES |

CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4/C=C\C1=O)O)C)OC2=O)C |

Canonical SMILES |

CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4C=CC1=O)O)C)OC2=O)C |

Synonyms |

abyssomicin C atrop-abyssomicin C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Atrop Abyssomicin C

Precursor Incorporation and Polyketide Assembly

The biosynthesis of atrop-abyssomicin C is initiated through a Type I polyketide synthase pathway, where simple building blocks are assembled into a linear polyketide chain. mdpi.comwikipedia.org This foundational process is followed by a series of enzymatic modifications to yield the final complex structure.

Elucidation of Carbon Source Utilization from Feeding Studies

Isotopic labeling studies have been instrumental in identifying the fundamental building blocks of the atrop-abyssomicin C carbon skeleton. nih.govresearchgate.net Feeding experiments with the producing marine actinomycete, Verrucosispora maris AB-18-032, using 13C-labeled precursors have demonstrated that the polyketide backbone is constructed from five acetate (B1210297) units, two propionate (B1217596) units, and a three-carbon unit derived from the glycolytic pathway. mdpi.comnih.govresearchgate.netresearchgate.net

Initial hypotheses suggested the incorporation of glycerol (B35011) for the C-14 to C-16 portion, but feeding studies with [1-13C]glycerol showed no incorporation. researchgate.net Further experiments with other potential C3 precursors like serine and alanine (B10760859) were also unsuccessful. researchgate.net Ultimately, successful incorporation was observed with [1,2-13C]glucose, confirming that the three-carbon unit originates from glycolysis. researchgate.net The assembly from these precursors forms the linear polyketide chain that serves as the substrate for subsequent cyclization reactions. nih.gov

| Precursor Fed | Labeled Positions in Atrop-Abyssomicin C | Reference |

|---|---|---|

| [1-13C]acetate | C-1, C-7, C-9, C-11, C-13 | researchgate.net |

| [1,2-13C]acetate | C-1/C-2, C-7/C-8, C-9/C-10, C-11/C-12 | researchgate.net |

| [1-13C]propionate | C-3, C-5 | researchgate.net |

| [1,2-13C]glucose | C-14, C-15 | researchgate.net |

Mechanistic Role of Type I Polyketide Synthase Pathways

The assembly of the linear polyketide precursor of atrop-abyssomicin C is carried out by a Type I polyketide synthase (PKS) system. mdpi.comnih.gov This type of PKS is characterized by large, multi-domain enzymes where the growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain and passed between catalytic domains for sequential extension and modification. nih.gov

In the abyssomicin biosynthetic gene cluster, the genes abyB1, abyB2, and abyB3 encode a seven-module PKS complex responsible for assembling the polyketide backbone. wikipedia.org The system comprises one loading module and six extension modules. wikipedia.org This multi-enzyme complex facilitates the iterative condensation of the acetate and propionate units to construct the linear precursor with precise control over the chain length and the pattern of methyl-group substitutions derived from propionate. wikipedia.orgresearchgate.netnih.gov Following the PKS-mediated assembly, the linear chain is transferred for further processing, including the formation of the tetronate moiety and subsequent cyclization steps. nih.govresearchgate.net

Key Enzymatic Transformations in Core Structure Formation

Following the polyketide assembly, the linear precursor undergoes a series of critical enzymatic transformations, most notably an intramolecular Diels-Alder reaction, to forge the characteristic spirotetronate core of atrop-abyssomicin C.

Intramolecular Diels-Alder Cycloaddition Catalysis

A pivotal step in the biosynthesis is an enzyme-catalyzed intramolecular [4+2] cycloaddition, or Diels-Alder reaction. rsc.orgrsc.org This reaction forms the spirocyclic carbon skeleton by connecting a conjugated diene at one end of the precursor chain with a dienophile located on the tetronic acid moiety. mdpi.comrsc.org The enzyme responsible for this transformation ensures the reaction proceeds with high efficiency and stereochemical control. wikipedia.org

The enzyme that catalyzes this key cycloaddition in the biosynthesis of atrop-abyssomicin C is the spirotetronate cyclase AbyU. nih.govwikipedia.org AbyU has been identified and characterized as a true natural Diels-Alderase. wikipedia.orgnih.gov Structural studies, including X-ray crystallography, have revealed that AbyU is a homodimer, with each monomer consisting of an eight-stranded antiparallel β-barrel. wikipedia.orgresearchgate.net

The active site is a largely hydrophobic cavity located within this β-barrel structure. nih.govresearchgate.net AbyU functions without the need for cofactors, contorting the linear substrate within its active site to position the diene and dienophile for the transannular pericyclic reaction. nih.govnih.gov The enzyme from Verrucosispora maris is responsible for creating the spirotetronate core of abyssomicin C and, consequently, its atropisomer. wikipedia.orgbristol.ac.uk Subsequent enzymatic steps, including an epoxidation catalyzed by the P450 enzyme AbyV and a subsequent ring-opening, complete the formation of atrop-abyssomicin C. rsc.orgnih.gov

The stereochemical outcome of the intramolecular Diels-Alder reaction is a critical determinant of the final abyssomicin structure. The abyssomicin family is divided into two enantiomeric sub-families, Type I and Type II, based on the configuration at the C15 spirocenter. rsc.orgnih.gov Atrop-abyssomicin C is a Type I abyssomicin. rsc.org

The stereoselectivity of the cycloaddition is controlled by a combination of factors related to both the enzyme and the substrate. rsc.org The cyclase AbyU specifically catalyzes the formation of the Type I scaffold, which has a 15R configuration. rsc.org In contrast, a homologous cyclase, AbmU, involved in the biosynthesis of Type II abyssomicins, produces the opposite 15S stereochemistry. rsc.orgnih.gov

Molecular dynamics simulations and structural analysis show that the enzyme's active site architecture is primarily responsible for this stereochemical control. rsc.orgnih.gov AbyU pre-organizes the linear polyketide substrate into a specific conformation that favors the transition state leading to the 15R product. rsc.orgnih.gov This enzymatic control ensures the formation of a single enantiomer of the spirocyclic product from an achiral substrate, highlighting the sophisticated catalytic mechanism that nature has evolved for complex molecule synthesis. rsc.org

Late-Stage Epoxidation and Cyclization Events (e.g., Cytochrome P450 AbyV)

The late stages of atrop-abyssomicin C biosynthesis are characterized by the formation of its distinctive caged, ether-bridged core structure. A key player in this transformation is a cytochrome P450 enzyme, AbyV. proteopedia.orgresearchgate.netresearchgate.net Research has shown that AbyV catalyzes a critical epoxidation of the cyclohexene (B86901) double bond in a precursor molecule. researchgate.netrsc.org This epoxidation is a pivotal step, as the resulting epoxide is then opened by a hydroxyl group from the tetronate moiety, leading to the formation of the characteristic oxabicyclo[2.2.2]octane system of atrop-abyssomicin C. wikipedia.orgbris.ac.uk

In the closely related biosynthesis of neoabyssomicins, a homologous cytochrome P450 enzyme, AbmV, has been shown to catalyze not only the bridged ether installation but also a subsequent hydroxylation in a tandem fashion. acs.org While AbyV's primary role in atrop-abyssomicin C biosynthesis appears to be the key epoxidation, the study of these enzymes highlights the versatility of cytochrome P450s in orchestrating complex cyclizations in secondary metabolism. proteopedia.orgacs.org The inactivation of the abyV gene in the producing organism, Micromonospora maris (formerly Verrucosispora maris), resulted in the complete abolishment of abyssomicin C production, confirming its essential role. researchgate.net

Genetic Basis of Atrop-Abyssomicin C Biosynthesis

The production of atrop-abyssomicin C is encoded by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). The identification and analysis of this cluster have provided significant insights into the molecule's assembly.

Identification and Characterization of the Biosynthetic Gene Cluster (aby)

The biosynthetic gene cluster responsible for atrop-abyssomicin C production, designated as the aby cluster, has been identified and characterized from the marine actinomycete Micromonospora maris AB-18-032. nih.govnih.govresearchgate.net This cluster spans approximately 57 kilobases (kb) of DNA and contains 24 or 25 open reading frames (ORFs). nih.govnih.govmdpi.com

Bioinformatic analysis of the aby cluster revealed the presence of genes encoding all the necessary enzymatic machinery for atrop-abyssomicin C biosynthesis. nih.gov This includes a multi-modular type I polyketide synthase (PKS) encoded by the genes abyB1, abyB2, and abyB3, which are responsible for assembling the linear polyketide backbone. wikipedia.orgnih.gov The cluster also contains five genes (abyA1–A5) homologous to those involved in the formation of the tetronic acid moiety in other antibiotics. nih.gov Furthermore, genes encoding tailoring enzymes, such as oxygenases (including abyV), a Diels-Alderase (AbyU), and regulatory and transport proteins, are also present within the cluster. rsc.orgresearchgate.netnih.govmdpi.com The identity of the aby cluster was confirmed through gene inactivation and complementation experiments, which represent the first genetic manipulation of a member of this genus. nih.gov

| Gene/Gene Set | Putative Function in Atrop-Abyssomicin C Biosynthesis |

| abyB1, abyB2, abyB3 | Type I Polyketide Synthase (PKS); assembly of the linear polyketide chain. |

| abyA1–A5 | Formation of the tetronic acid moiety. |

| abyU | Intramolecular Diels-Alder reaction to form the spirotetronate framework. |

| abyV | Cytochrome P450 enzyme; catalyzes the late-stage epoxidation. |

| abyE, abyX | Candidate oxygenases. |

| abyI, abyH, abyC, abyD, abyR, abyT, abyF1–abyF4 | Putative regulatory, export, and import functions. |

Insights from Genome Sequencing of Producer Organisms

Genome sequencing of the producing organism, Micromonospora maris AB-18-032, has been instrumental in identifying and delineating the aby biosynthetic gene cluster. nih.govnih.gov The complete sequence of the 57 kb cluster provided a blueprint for the proposed biosynthetic pathway. nih.gov Furthermore, genome mining efforts have revealed the presence of similar abyssomicin BGCs in other marine and terrestrial actinomycetes, such as various Streptomyces and Verrucosispora species. nih.govnih.govfrontiersin.org This suggests a wider environmental distribution of abyssomicin production potential than initially thought. nih.gov Comparative genomics of these clusters can offer insights into the evolutionary diversification of abyssomicin structures. frontiersin.org For instance, the presence of different tailoring enzymes in the BGCs of various strains may account for the array of abyssomicin congeners that have been discovered. mdpi.comfrontiersin.org

Biogenetic Relationships and Interconversion with Related Abyssomicins

Atrop-abyssomicin C is not an isolated metabolite but part of a larger family of related compounds. It serves as a key intermediate in the biosynthesis of other abyssomicins.

Atrop-Abyssomicin C as a Direct Precursor to Other Congeners (e.g., Abyssomicin D)

Atrop-abyssomicin C is considered the genuine secondary metabolite produced by Verrucosispora maris AB-18-032, while abyssomicin C is often a conformational artifact that can be formed under acidic conditions. mdpi.comncl.ac.ukresearchgate.net Importantly, atrop-abyssomicin C acts as a direct precursor to other members of the abyssomicin family, notably abyssomicin D. mdpi.comacs.orgnih.govcapes.gov.br

Molecular Mechanism of Action and Biological Targets

Inhibition of the Folate Biosynthesis Pathway

Atrop-abyssomicin C functions as a potent inhibitor of the folate biosynthesis pathway, a crucial process for bacterial survival. mdpi.commdpi.com This pathway is responsible for producing essential precursors for DNA synthesis and other vital cellular functions. phcog.com The compound's inhibitory action specifically targets the synthesis of p-aminobenzoic acid (pABA), a key intermediate in the production of folic acid. nih.govmdpi.comphcog.com By disrupting pABA synthesis, atrop-abyssomicin C effectively halts the entire folate production line, leading to its antibacterial effects. mdpi.comncl.ac.uk This mode of action positions atrop-abyssomicin C as a next-generation antifolate and the first known natural product to inhibit pABA synthesis directly. nih.govmdpi.com

Specific Targeting of 4-Amino-4-deoxychorismate Synthase (ADCS)

The primary molecular target of atrop-abyssomicin C within the folate pathway is the enzyme 4-amino-4-deoxychorismate synthase (ADCS). mdpi.commdpi.comnih.gov This enzyme catalyzes the conversion of chorismate into 4-amino-4-deoxychorismate (ADC), the first committed step in pABA biosynthesis. mdpi.combeilstein-journals.org Atrop-abyssomicin C irreversibly binds to and inactivates ADCS, thereby preventing the formation of ADC and subsequent folate-dependent metabolites. mdpi.comphcog.com This specific inhibition of ADCS is the cornerstone of its biological activity. mdpi.comresearchgate.net

Selective Inhibition of the PabB Subunit of ADCS

In many bacteria, including Escherichia coli and Bacillus subtilis, the ADCS enzyme is a heterodimer composed of two distinct subunits: PabA and PabB. mdpi.commdpi.com The PabA subunit possesses glutamine amidotransferase (GAT) activity, while the PabB subunit is responsible for the synthase activity that converts chorismate to ADC. mdpi.commdpi.com Research has definitively shown that atrop-abyssomicin C selectively targets and inhibits the PabB subunit. mdpi.commdpi.comnih.gov This high degree of selectivity for a specific subunit of the target enzyme underscores the precision of its molecular action. mdpi.comnih.gov

Detailed Molecular Interactions at the Enzyme Active Site

The inhibitory power of atrop-abyssomicin C stems from a combination of its structural similarity to the enzyme's natural substrate and its ability to form a permanent, disabling bond with the enzyme.

Covalent Binding via Michael Addition to Cysteine Residues (e.g., Cys263)

Atrop-abyssomicin C acts as an irreversible inhibitor by forming a covalent bond with the PabB subunit. nih.govmdpi.commdpi.com This occurs through a Michael addition reaction, a well-established chemical transformation. mdpi.combeilstein-journals.org The α,β-unsaturated ketone within the macrocyclic structure of atrop-abyssomicin C serves as a Michael acceptor. wikipedia.orgmdpi.comscienceopen.com This reactive group is attacked by the thiol side chain of a specific cysteine residue located in close proximity to the active site of PabB. mdpi.commdpi.com In both B. subtilis and E. coli PabB, this critical residue has been identified as Cysteine-263 (Cys263). mdpi.comnih.gov The formation of this permanent covalent bond effectively traps the enzyme, rendering it non-functional. nih.govmdpi.com

Substrate Mimicry of Chorismate at the Active Site

To facilitate this covalent interaction, atrop-abyssomicin C first gains access to the enzyme's active site by acting as a substrate mimic. mdpi.comnih.gov The compound's complex three-dimensional structure, particularly its oxabicyclo[2.2.2]octane ring system, shows a remarkable resemblance to the natural substrate of ADCS, chorismate. mdpi.commdpi.comncl.ac.uk This structural similarity allows atrop-abyssomicin C to be recognized by and bind to the active site of the PabB subunit, positioning its reactive enone group perfectly for the subsequent Michael addition with the nearby cysteine residue. mdpi.comnih.govbeilstein-journals.org

Structural Elements Critical for Biological Activity

The potent biological activity of atrop-abyssomicin C is not attributable to the entire molecule but to specific structural features that are essential for its function.

| Feature | Role in Biological Activity | Source |

| α,β-Unsaturated Ketone | Acts as the Michael acceptor, crucial for the covalent bond formation with the Cys263 residue of the PabB subunit. Its absence in related compounds like abyssomicin B and D results in a lack of activity. | wikipedia.orgmdpi.combeilstein-journals.orgscienceopen.com |

| Oxabicyclo[2.2.2]octane Core | Mimics the structure of the natural substrate, chorismate, allowing the inhibitor to bind to the enzyme's active site. Its removal leads to a loss of antibacterial activity. | mdpi.commdpi.comncl.ac.uk |

| 11-Membered Macrocycle | Provides the rigid scaffold that correctly orients both the chorismate-mimicking portion and the reactive enone group for effective binding and covalent inhibition. The specific atropisomerism (cisoid conformation of the enone) enhances its reactivity as a Michael acceptor compared to its isomer, abyssomicin C. | wikipedia.orgfrontiersin.org |

The presence of the α,β-unsaturated ketone in the macrocycle is paramount; its reduction or absence, as seen in abyssomicins B and D, completely ablates antibacterial activity. beilstein-journals.orgscienceopen.com This highlights the Michael addition as the key mechanistic step. Furthermore, the cisoid conformation of the enone in atrop-abyssomicin C makes it a more potent Michael acceptor compared to its transoid isomer, abyssomicin C, contributing to its enhanced activity. wikipedia.orgmdpi.com The oxabicyclo[2.2.2]octane system is equally vital for substrate mimicry, demonstrating that both recognition by the enzyme and the chemical reactivity for covalent bonding are necessary for inhibition. mdpi.comncl.ac.uk

Comparative Analysis of Michael Acceptor Properties

Atrop-abyssomicin C and its atropisomer, abyssomicin C, both possess the critical enone moiety and inhibit ADC synthase. mdpi.com However, Atrop-abyssomicin C generally exhibits greater antibacterial activity. mdpi.comnih.gov This difference is attributed to the stereochemical orientation of the α,β-unsaturated ketone. wikipedia.org

In Atrop-abyssomicin C, the carbonyl group of the enone has a cisoid conformation, which leads to a higher degree of conjugation. wikipedia.org This enhanced conjugation makes it a more potent Michael acceptor compared to abyssomicin C, which has a transoid conformation. wikipedia.orgmdpi.com The increased reactivity of the enone in Atrop-abyssomicin C facilitates a more efficient covalent modification of the target enzyme, explaining its superior biological activity. mdpi.comnih.gov

Furthermore, the concept of using thioether Michael addition adducts as prodrugs has been explored. nih.govcas.cn For example, abyssomicin J, a thioether-bridged dimer, can be oxidatively activated to regenerate the Michael acceptor system of abyssomicin C, suggesting a strategy to stabilize the reactive enone and potentially improve bioavailability. nih.govresearchgate.netmdpi.com

Synthetic Chemistry and Analogue Generation

Total Synthesis Strategies of Atrop-Abyssomicin C

Multiple research groups have reported total or formal syntheses of Atrop-Abyssomicin C, each employing unique approaches to assemble its complex polycyclic structure. These strategies are often highlighted by their key bond-forming reactions and methods for controlling the molecule's numerous stereocenters.

Retrosynthetic analyses of Atrop-Abyssomicin C have led to several distinct strategies for its construction. A common theme involves dissecting the molecule into more manageable fragments, with key disconnections at the macrocycle and the intricate tricyclic core.

One of the earliest and most influential approaches was a biomimetic strategy that envisioned a late-stage intramolecular Diels-Alder reaction to form the molecule's core. nih.gov This approach mimics the proposed biosynthetic pathway. wikipedia.orgnih.gov Alternative retrosynthetic plans have focused on forming the macrocycle at a late stage using different cyclization methods, such as ring-closing metathesis or transition-metal-catalyzed cross-couplings. nih.govmdpi.comcapes.gov.br

The Nicolaou group, for instance, explored two main retrosynthetic pathways. nih.gov One route involved a late-stage ring-closing metathesis (RCM) for macrocyclization, while the other considered an intramolecular Dieckmann condensation followed by an epoxide opening to forge the tetronate oxabicyclo[2.2.2]octane core. nih.gov The Sorensen group's strategy was notable for its daring biomimetic approach, using an intramolecular Diels-Alder reaction of a monocyclic precursor to construct the advanced tricyclic system. nih.govmdpi.com The Bihelovic and Saicic groups developed a convergent synthesis featuring an organocatalyzed formation of the cyclohexane (B81311) core, a gold-catalyzed cyclization for the spirotetronate unit, and a Nozaki-Hiyama-Kishi macrocyclization. mdpi.comresearchgate.netrsc.org

The Diels-Alder reaction has proven to be a powerful tool in the synthesis of the abyssomicin framework. mdpi.com

Intramolecular Diels-Alder (IMDA) Reaction : Sorensen's group pioneered a biomimetic strategy where a key intramolecular [4+2] cycloaddition of a butenolide derivative with a keto-triene side chain establishes the carbon framework and multiple stereocenters in a single step. nih.govmdpi.comresearchgate.netresearchgate.net This approach elegantly constructs the tricyclic core of the molecule. nih.gov The biosynthesis of Atrop-Abyssomicin C is also proposed to involve an enzyme-catalyzed intramolecular Diels-Alder reaction, lending credence to these biomimetic synthetic routes. wikipedia.orgrsc.orgnih.gov This enzymatic transformation is catalyzed by a specific Diels-Alderase, AbyU. rsc.orgnih.gov

Intermolecular Diels-Alder Reaction : An alternative approach, reported by Nicolaou and coworkers, utilized an intermolecular Diels-Alder reaction as an early-stage step. nih.govmdpi.com This was followed by a sequence of reactions including epoxidation and epoxide ring-opening to assemble the oxabicyclooctane core structure. mdpi.com

The table below summarizes the application of Diels-Alder reactions in key syntheses.

| Research Group | Diels-Alder Strategy | Key Feature | Reference |

|---|---|---|---|

| Sorensen | Intramolecular (IMDA) | Biomimetic, late-stage macrocyclization to form the tricyclic core. | nih.govmdpi.comresearchgate.netnih.gov |

| Nicolaou | Intermolecular | Early-stage reaction to form the cyclohexene (B86901) ring, followed by further functionalization. | nih.govmdpi.com |

| Maier | Intramolecular (IMDA) | Strategy focused on the synthesis of the fully functionalized core structure. | mdpi.com |

| Vidali | Intramolecular (IMDA) | Biomimetic approach focused on a butenolide derivative with a keto-triene side chain. | mdpi.comresearchgate.net |

Closing the strained 11-membered macrocycle of Atrop-Abyssomicin C is a significant synthetic hurdle. Different research groups have employed various modern macrocyclization techniques to achieve this transformation efficiently.

Ring-Closing Metathesis (RCM) : The Nicolaou group's total synthesis successfully employed an RCM reaction to forge the macrocycle. mdpi.comcapes.gov.br Similarly, the synthesis of the analogue atrop-o-benzyl-desmethylabyssomicin C by Matovic and coworkers also used a diastereotopos-selective RCM as a key step. mdpi.comresearchgate.netresearchgate.net Syntheses of truncated abyssomicin derivatives have also been inspired by this strategy, using RCM to form the 11-membered ring. beilstein-journals.orgnih.gov

Nozaki-Hiyama-Kishi (NHK) Cyclization : The enantioselective total synthesis of (−)-atrop-abyssomicin C by Bihelovic and Saicic featured a highly efficient intramolecular Nozaki-Hiyama-Kishi reaction for the crucial eleven-membered ring closure. mdpi.comresearchgate.netrsc.orgresearchgate.net This chromium- and nickel-catalyzed coupling reaction proved effective in forming the challenging macrocyclic structure. mdpi.com

Modern catalytic methods have been instrumental in achieving highly stereoselective and efficient syntheses of Atrop-Abyssomicin C.

Organocatalysis : The synthesis by Bihelovic and Saicic incorporated a dual organo-transition metal catalysis process. mdpi.com A key step was the formation of the functionalized cyclohexane core using an organocatalyzed Tsuji–Trost reaction, which combines organocatalysis with palladium-catalyzed allylation to install all the necessary stereocenters with high control. mdpi.comrsc.org

Gold-Catalysis : The same research group employed a gold-catalyzed reaction sequence to construct the tricyclic spirotetronate unit. mdpi.comresearchgate.netrsc.orgresearchgate.net This involved a gold(I)-catalyzed intramolecular 6-exo-dig cyclization of an alkynol intermediate, allowing for a nucleophilic attack of a β-hydroxy group onto a tetronate motif to form the bridged bicycle. mdpi.comnih.govacs.org

The following table details key macrocyclization and catalytic strategies.

| Key Reaction | Research Group | Description | Reference |

|---|---|---|---|

| Nozaki-Hiyama-Kishi Cyclization | Bihelovic & Saicic | Used for the highly efficient closure of the 11-membered macrocycle. | mdpi.comresearchgate.netrsc.orgresearchgate.net |

| Ring-Closing Metathesis | Nicolaou; Matovic | Applied in the total synthesis of Atrop-Abyssomicin C and its analogues to form the macrocycle. | mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org |

| Organocatalyzed Tsuji-Trost Reaction | Bihelovic & Saicic | A dual catalysis process to form the functionalized cyclohexane core with high stereocontrol. | mdpi.comrsc.org |

| Gold-Catalyzed Cyclization | Bihelovic & Saicic | Formation of the tricyclic spirotetronate core via intramolecular nucleophilic attack on an alkyne. | mdpi.comnih.govacs.org |

Achieving the correct stereochemistry across the multiple stereocenters of Atrop-Abyssomicin C is a critical challenge. The syntheses have relied on advanced methodologies to ensure high stereocontrol. The organocatalyzed Tsuji-Trost reaction used by Bihelovic and Saicic is a prime example of modern asymmetric catalysis being used to set multiple stereocenters in the cyclohexane core simultaneously. mdpi.comrsc.org Gold-catalyzed cyclizations have also been shown to proceed with high levels of stereoselectivity in the formation of key heterocyclic intermediates. nih.govacs.org Furthermore, the stereochemical outcome of the crucial Diels-Alder reaction is often governed by strong substrate-derived stereocontrol, which has been exploited in several synthetic routes. nih.gov

Retrosynthetic Analyses and Key Bond-Forming Reactions

Chemical Derivatization and Analogue Development

The total syntheses of Atrop-Abyssomicin C have not only demonstrated chemical ingenuity but have also enabled the generation of analogues for structure-activity relationship (SAR) studies. researchgate.net These studies aim to create derivatives with improved biological profiles, such as enhanced potency or reduced cytotoxicity.

One notable example is the total synthesis of atrop-o-benzyl-desmethylabyssomicin C. mdpi.com This analogue, where methyl groups were removed and a benzyl (B1604629) ether was installed, retained antibacterial activity but showed significantly decreased cytotoxicity, making it a promising candidate for further development. mdpi.comresearchgate.netresearchgate.net Other SAR studies have established that the α,β-unsaturated ketone (enone) system is crucial for biological activity, as it acts as a Michael acceptor to covalently bind to its enzyme target. mdpi.comresearchgate.net Chemical derivatization of inactive abyssomicins, such as Abyssomicin I, by oxidation can restore this enone system and thus restore antimicrobial activity. nih.govacs.org Additionally, truncated derivatives lacking the oxabicyclo[2.2.2]octane unit have been synthesized to probe the minimal structural requirements for antibacterial action. beilstein-journals.orgnih.gov These efforts highlight the power of synthetic chemistry to not only construct complex natural products but also to rationally design improved therapeutic agents. nih.govresearchgate.net

Rational Design Principles for Atrop-Abyssomicin C Derivatives

The rational design of Atrop-Abyssomicin C analogues is guided by structure-activity relationship (SAR) studies, which seek to identify the key molecular features essential for biological activity. researchgate.net A primary goal is to simplify the complex natural structure, making it more synthetically accessible while retaining or enhancing its antibacterial effects and reducing cytotoxicity. researchgate.netchinesechemsoc.org

Key principles derived from these studies include:

The Essential Enone: The α,β-unsaturated ketone (enone) functionality within the eleven-membered macrocycle is critical for antibiotic activity. researchgate.netbeilstein-journals.org Analogues lacking this feature, such as Abyssomicin B and D, are inactive. beilstein-journals.org This group acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the target enzyme, 4-amino-4-deoxychorismate (ADC) synthase. beilstein-journals.orgmdpi.com

Modification of Peripheral Groups: Studies have shown that certain peripheral groups can be altered or removed. The C11 hydroxyl and C3 carbonyl groups are not essential for activity. researchgate.net Furthermore, creating C11 benzyl ethers can lead to derivatives more potent than the natural product itself. researchgate.net

Reducing Cytotoxicity: A significant challenge is the inherent cytotoxicity of the scaffold. The removal of the three methyl groups from the core structure has been shown to lower cytotoxicity by several orders of magnitude, although it can also impact antibacterial potency. researchgate.net

Computational Modeling: Docking studies are employed to model how designed analogues fit into the active site of the target ADC synthase. beilstein-journals.org These computational methods help predict whether a simplified or modified structure can maintain the necessary interactions for binding and inhibition, guiding synthetic efforts toward the most promising candidates. beilstein-journals.orgnih.gov

Synthesis of Truncated Analogues and Core Structure Simplification

To probe the minimal structural requirements for bioactivity and to create more easily synthesized compounds, researchers have pursued the synthesis of truncated analogues. nih.gov This approach, sometimes referred to as function-oriented synthesis (FOS), strategically simplifies the complex polycyclic core. nih.gov

One notable strategy involved the removal of the three methyl groups and the simplification of the synthetically challenging oxabicyclo[2.2.2]octane system. nih.gov For instance, an analogue named atrop-O-benzyl-desmethyl-abyssomicin C was synthesized, which lacked the methyl groups. researchgate.netnih.gov This compound retained antibacterial activity against methicillin-resistant S. aureus (MRSA) strains but showed markedly decreased cytotoxicity. researchgate.netresearchgate.net

Further truncations, however, revealed the limits of simplification. Two highly truncated derivatives, which removed the oxabicyclo[2.2.2]octane moiety altogether, were synthesized. nih.gov Biological evaluation of these compounds showed a dramatic decrease or complete loss of antibacterial activity, with MIC values ≥100 µg/mL. nih.gov This finding demonstrates that while some peripheral modifications are tolerated, the bicyclic core motif is essential for potent activity against MRSA. researchgate.netnih.gov

| Compound | Key Structural Modification | Reported Biological Activity (MIC against MRSA) | Reference |

|---|---|---|---|

| Atrop-Abyssomicin C | Natural Product | 3.5 - 4 µg/mL | nih.govu-tokyo.ac.jp |

| Abyssomicin C | Natural Atropisomer | 4 - 5.2 µg/mL | nih.govu-tokyo.ac.jp |

| atrop-O-benzyl-desmethyl-abyssomicin C | Removal of three methyl groups, C11-benzyl ether | Retained antibacterial activity with reduced cytotoxicity | researchgate.netnih.govresearchgate.net |

| Truncated Derivative 1 | Oxabicyclo[2.2.2]octane core removed | ≥100 µg/mL (Activity lost) | nih.gov |

| Truncated Derivative 2 | Oxabicyclo[2.2.2]octane core removed | ≥100 µg/mL (Activity lost) | nih.gov |

| Abyssomicin B / D | Lacks the α,β-unsaturated enone | Inactive | beilstein-journals.org |

Studies on Acid-Catalyzed Interconversion with Abyssomicin C

The relationship between Atrop-Abyssomicin C and Abyssomicin C is defined by their ability to interconvert under acidic conditions. nih.govcapes.gov.br This isomerization is a pivotal aspect of their chemistry, with Atrop-Abyssomicin C being the thermodynamically more stable and naturally occurring atropisomer. mdpi.com

Mechanistic Investigations of Isomerization

The interconversion between Atrop-Abyssomicin C and Abyssomicin C does not occur readily under thermal conditions but is facilitated by a catalytic amount of acid. u-tokyo.ac.jpbris.ac.uk This was first observed when a synthetic precursor to Abyssomicin C, later identified as Atrop-Abyssomicin C, isomerized upon standing in deuterated chloroform, which contained trace amounts of acid. bris.ac.uk Systematic studies confirmed that acids like HCl, trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH) catalyze the equilibration of the two atropisomers. u-tokyo.ac.jp

| Conditions | Abyssomicin C : Atrop-Abyssomicin C Ratio at Equilibrium | Reference |

|---|---|---|

| CDCl₃ (unstabilized), 25 °C, 24 h | 1 : 1.3 | u-tokyo.ac.jp |

| TFA (cat.), CDCl₃, 25 °C, 2 h | 1 : 2.2 | u-tokyo.ac.jp |

| p-TsOH (cat.), C₆H₆, 25 °C, 2 h | 1 : 2.1 | u-tokyo.ac.jp |

| 1,2-dichlorobenzene, 180 °C, 4 h | 1 : 1.2 (Decomposition observed) | u-tokyo.ac.jp |

| MeOD, 25 °C, 24h | No Reaction | u-tokyo.ac.jp |

Based on these findings, three potential mechanisms for the acid-catalyzed interconversion have been proposed to explain how the acid relieves the torsional strain of the macrocycle to allow rotation around the spirocyclic core: u-tokyo.ac.jp

Path A (Epoxide Closure/Reopening): The acid protonates the tetronate moiety, making it a good leaving group. This facilitates a temporary closure of the epoxide ring. The resulting conformational flexibility allows the C7-C9 bond to rotate before the epoxide is re-opened by the attack of the tetronate oxygen anion. u-tokyo.ac.jp

Path B (Bridging Interaction): The acid activates the C-C double bond in the tetronate ring, increasing its electron deficiency. This induces a bridging interaction that relieves the macrocyclic ring strain, lowering the energy barrier for rotation. u-tokyo.ac.jp

Path C (Oxacarbenium Ion Formation): The core carbon of the spirotetronate structure is protonated by a strong acid, forming a resonance-stabilized oxacarbenium ion. This intermediate state significantly reduces the macrocyclic strain, allowing for the interconversion between the two atropisomeric forms. u-tokyo.ac.jp

Spectroscopic and Computational Conformational Analyses

The distinct structures of Atrop-Abyssomicin C and Abyssomicin C have been definitively characterized by X-ray crystallography. u-tokyo.ac.jp This analysis revealed that they are atropisomers, differing in their conformation around the axis connecting the spirocyclic carbon to the tetronate ring. researchgate.net

The key structural difference lies in the conformation of the enone moiety within the macrocycle. u-tokyo.ac.jpnih.gov

In Atrop-Abyssomicin C , the enone adopts a cisoid conformation. u-tokyo.ac.jpnih.gov

In Abyssomicin C , the enone exists in a transoid conformation. u-tokyo.ac.jpnih.gov

The cisoid enone of Atrop-Abyssomicin C is more planar compared to the transoid enone of Abyssomicin C, which may contribute to its greater thermodynamic stability. nih.gov Spectroscopic methods, particularly 13C-NMR, have been crucial in studying the molecule, as demonstrated by feeding experiments with 13C-labeled substrates to elucidate its biosynthetic origins. scienceopen.com Initial structural elucidation efforts using NMR, including NOE studies, were challenging due to the unexpected atropisomerism, which was ultimately resolved by X-ray analysis. bris.ac.uk

Computational studies, including molecular dynamics (MD) simulations and docking, have further illuminated the conformational behavior of these molecules. beilstein-journals.orgrsc.org These analyses help model the binding conformations within the enzyme active site and rationalize why certain structural truncations lead to a loss of activity. beilstein-journals.orgnih.gov For example, docking studies showed that truncated analogues lacking the bicyclic core could not maintain the favorable positioning within the enzyme's binding pocket that is seen with the parent compound. nih.gov

Structure Activity Relationship Sar Studies

Impact of Specific Functional Groups on Biological Efficacy

Structure-activity relationship (SAR) studies on synthetic analogues of Abyssomicin C have revealed that certain functional groups, initially presumed to be critical, are not essential for its antibacterial properties. Specifically, research has established that the hydroxyl group at the C11 position and the carbonyl group at the C3 position are not required for the compound's activity. researchgate.net This finding opens avenues for chemical modification at these sites to potentially enhance other properties, such as solubility or metabolic stability, without compromising the core antibacterial efficacy.

The methylation pattern of the Atrop-Abyssomicin C scaffold plays a significant role in modulating its biological profile, particularly its cytotoxicity. The complete removal of the three methyl groups from the core structure has been shown to decrease cytotoxicity by as much as three orders of magnitude. researchgate.netnih.gov A synthetic analogue, atrop-O-benzyl-desmethylabyssomicin C, which lacks the methyl groups at positions C4, C6, and C13, retained its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) while exhibiting this dramatically reduced cytotoxicity. nih.govresearchgate.net This suggests that the methyl groups are significant contributors to the compound's toxicity. researchgate.net Conversely, O-methylation at the C6 position has been found to impair both antimicrobial and cytotoxic activities, indicating that modifications at this specific site can diminish the reactivity of the crucial enone system. nih.gov

| Modification | Impact on Antibacterial Activity | Impact on Cytotoxicity | Reference Compound |

|---|---|---|---|

| Complete Demethylation (C4, C6, C13) | Retained | Decreased by up to 3 orders of magnitude | atrop-O-benzyl-desmethylabyssomicin C |

| O-Methylation at C6 | Impaired | Impaired | N/A |

Significance of Core Structural Motifs for Potency

The α,β-unsaturated ketone, or enone moiety, located within the 11-membered macrocyclic ring is indispensable for the biological activity of Atrop-Abyssomicin C. wikipedia.orgresearchgate.net Related natural products from the abyssomicin family that lack this functional group, such as Abyssomicin B and Abyssomicin D, are devoid of antibacterial activity. beilstein-journals.orgnih.gov This enone acts as a Michael acceptor, which is critical for the compound's mechanism of action. nih.govresearchgate.net It allows for the covalent and irreversible binding to a key cysteine residue (Cys263) in the active site of the PabB enzyme, thereby inhibiting it. nih.govresearchgate.net The specific stereochemistry of Atrop-Abyssomicin C results in a higher degree of conjugation in the enone system compared to its isomer, Abyssomicin C, making it a more reactive Michael acceptor and a more potent inhibitor. wikipedia.orgnih.gov However, the high reactivity of this enone is also linked to the compound's cytotoxicity, likely through non-selective alkylation of other cellular nucleophiles. nih.gov

Modulation of Biological Activity through Chemical Modification

Chemical modification has proven to be a valuable strategy for modulating the biological activity of Atrop-Abyssomicin C, aiming to separate its potent antibacterial effects from its inherent cytotoxicity. SAR studies have provided a clear roadmap for these efforts. For instance, the derivatization of the C11 hydroxyl group has led to compounds with enhanced potency; C11 benzyl (B1604629) ethers, in particular, have been found to be more potent than the parent natural product. researchgate.net

A highly successful strategy involves the combination of demethylation and benzylation. As previously noted, the synthesis of atrop-O-benzyl-desmethylabyssomicin C demonstrated that removing the three methyl groups significantly reduces cytotoxicity while preserving antibacterial efficacy. nih.govnih.gov This analogue represents a promising lead compound for further development, showcasing how targeted chemical modifications can refine the therapeutic potential of the abyssomicin scaffold. nih.govresearchgate.net These findings underscore the potential to engineer novel abyssomicin structures that are highly active against resistant bacteria but are devoid of significant cytotoxicity. nih.govresearchgate.net

| Structural Feature | Modification | Effect on Biological Activity |

|---|---|---|

| Functional Groups | Removal of C11-OH and C3=O | Activity is retained researchgate.net |

| Demethylation (C4, C6, C13) | Retains antibacterial activity, significantly reduces cytotoxicity researchgate.netnih.gov | |

| Core Motifs | Linearization (loss of bicyclic motif) | Loss of activity nih.gov |

| Reduction of enone moiety | Loss of activity nih.govbeilstein-journals.org | |

| Derivatization | Benzylation of C11-OH | Increased potency researchgate.net |

Effects of Benzylation on Potency and Selectivity

The introduction of a benzyl group, a chemical moiety consisting of a benzene (B151609) ring attached to a CH₂ group, at the C11 hydroxyl position of Atrop-Abyssomicin C has been a key area of investigation. This modification has demonstrated a notable impact on the compound's biological profile, influencing both its antibacterial potency and its cytotoxicity.

Research has indicated that the replacement of the C11 hydroxyl group with a benzyl ether can enhance the antimicrobial activity of Atrop-Abyssomicin C. This enhancement is attributed to the altered electronic and steric properties of the molecule, which may lead to more favorable interactions with its biological target, the enzyme PabB involved in bacterial folate biosynthesis. The benzyl group, being larger and more lipophilic than a hydroxyl group, can potentially establish additional binding interactions within the enzyme's active site, thereby increasing the compound's inhibitory effect.

However, this increased potency is not without its drawbacks. Studies have shown that benzylation can also lead to an increase in cytotoxicity towards mammalian cells. This suggests that the structural changes responsible for enhanced antibacterial action may also promote off-target interactions within human cells, leading to undesirable toxic effects. The following table summarizes the available data on the bioactivity of the benzylated analogue, Atrop-O-benzyl-abyssomicin C, in comparison to the parent compound.

| Compound | Organism/Cell Line | Measurement | Value |

|---|---|---|---|

| Atrop-Abyssomicin C | Methicillin-Resistant Staphylococcus aureus (MRSA) N313 | MIC (µg/mL) | 3.5 |

| Atrop-Abyssomicin C | Vancomycin-Resistant Staphylococcus aureus (VRSA) Mu50 | MIC (µg/mL) | 13-16 |

| Atrop-Abyssomicin C | HeLa (Human cervical cancer) | IC50 (nM) | 31.8 |

| Atrop-Abyssomicin C | PBC (Peripheral Blood Cells) | IC50 (nM) | 7.48 |

| Benzyl ether derivative of Atrop-Abyssomicin C | HeLa (Human cervical cancer) | IC50 (nM) | 18.4 |

| Benzyl ether derivative of Atrop-Abyssomicin C | PBC (Peripheral Blood Cells) | IC50 (nM) | 6.21 |

Evaluation of Desmethylation in Analogues

In parallel to benzylation, the removal of methyl groups (desmethylation) from the Atrop-Abyssomicin C scaffold has been explored as a strategy to modulate its biological activity. Specifically, the analogue lacking the three methyl groups at positions C4, C6, and C13, and also featuring a benzyl group at the C11 hydroxyl position, known as atrop-O-benzyl-desmethylabyssomicin C, has been synthesized and evaluated. wikipedia.org

The primary motivation for exploring desmethylation was to reduce the cytotoxicity associated with the parent compound and its benzylated derivatives. It has been observed that the removal of these methyl groups can lead to a significant decrease in toxicity against mammalian cell lines. wikipedia.org For instance, the cytotoxicity of atrop-O-benzyl-desmethylabyssomicin C against certain human cell lines was found to be reduced by as much as three orders of magnitude compared to Atrop-Abyssomicin C. wikipedia.org This suggests that the methyl groups may play a role in the non-specific interactions that lead to cellular toxicity.

Encouragingly, this substantial reduction in cytotoxicity is accompanied by the retention of potent antibacterial activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org This decoupling of antibacterial efficacy from cytotoxicity is a crucial step towards developing Atrop-Abyssomicin C analogues with a more favorable therapeutic window. The improved selectivity of atrop-O-benzyl-desmethylabyssomicin C highlights the potential of this combined benzylation and desmethylation strategy in optimizing the pharmacological properties of this class of natural products.

The following table presents a comparison of the cytotoxic profiles of Atrop-Abyssomicin C and its desmethylated and benzylated analogue.

| Compound | Cell Line | Measurement | Value (nM) |

|---|---|---|---|

| Atrop-Abyssomicin C | HeLa | IC50 | 31.8 |

| PBC | IC50 | 7.48 | |

| Atrop-O-benzyl-desmethylabyssomicin C | HeLa | IC50 | 119,450 |

| PBC | IC50 | >1,000,000 |

Advanced Research Methodologies and Characterization Techniques

Computational Chemistry Approaches

Molecular Docking Simulations (Including Covalent Docking)

Molecular docking simulations have been instrumental in elucidating the mechanism of action of Atrop-abyssomicin C and its analogues. These computational studies primarily focus on the interaction with its known target, the PabB subunit of 4-amino-4-deoxychorismate (ADC) synthase, which is crucial for the biosynthesis of p-aminobenzoic acid (pABA) in bacteria. nih.govnih.gov

Docking studies using tools like Glide XP have successfully positioned abyssomicin analogues, such as atrop-O-benzyl-desmethyl-abyssomicin C, within the PabB active site. researchgate.netresearchgate.net These simulations revealed low-energy conformations that maintain key interactions necessary for inhibition. researchgate.net The simulations show that the additional ring system of this analogue does not appear to make significant contact with the protein, providing insights for the design of structurally simplified derivatives. researchgate.netresearchgate.net

Further computational analyses, specifically covalent docking simulations, have been performed to investigate the irreversible inhibition mechanism. nih.govresearchgate.net These studies confirmed that analogues of Atrop-abyssomicin C can covalently bind to the active site cysteine residue (Cys263) through a Michael addition to the α,β-unsaturated ketone. nih.govresearchgate.net This covalent bond formation is consistent with the observed irreversible inhibition of the ADC synthase enzyme. nih.gov

Table 1: Key Interactions of Atrop-Abyssomicin C Analogues in the PabB Active Site Identified by Molecular Docking

| Interacting Residue | Type of Interaction | Description |

|---|---|---|

| Arg-45 | Hydrogen Bond | Forms a hydrogen bond with the backbone of the residue. researchgate.netresearchgate.net |

| Phe-241 | Lipophilic Interaction | Contributes to a deep lipophilic pocket that accommodates the ligand. researchgate.netresearchgate.net |

| Leu-34 | Lipophilic Interaction | Also part of the lipophilic pocket, stabilizing the ligand's position. researchgate.netresearchgate.net |

| Cys-263 | Covalent Bond (Potential) | Positioned near the reactive double bond of the ligand, facilitating Michael addition. researchgate.netresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to refine the understanding of both the inhibitory mechanism and the biosynthesis of Atrop-abyssomicin C. In the context of its antibacterial activity, restrained MD was utilized to prepare the target protein structure for docking studies. researchgate.net This technique was used to correctly position the active site Cys-263 residue to allow for the subsequent covalent binding of ligands in the docking simulations. researchgate.net The protein conformation was then allowed to relax to ensure an energy minimum was achieved before docking was initiated. researchgate.net

MD simulations have also been critical in studying the intricate biosynthetic pathway of the abyssomicin family. kent.ac.ukwikipedia.org In combination with X-ray crystallography, these simulations have helped establish the molecular determinants of stereochemical control in the key intramolecular Diels-Alder reaction that forms the characteristic spirotetronate core. kent.ac.ukwikipedia.org Furthermore, MD simulations have provided a structural framework for understanding the function of AbyV, a cytochrome P450 enzyme that catalyzes a crucial late-stage epoxidation required for the formation of the ether-bridged core of abyssomicin C. nih.gov In studies of related abyssomicins as potential inhibitors for other targets, MD simulations lasting up to 100 ns have been used to confirm the stability of protein-ligand complexes by evaluating parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com

Genetic Engineering and Bioinformatic Tools in Biosynthesis Research

The biosynthesis of Atrop-abyssomicin C is orchestrated by a dedicated biosynthetic gene cluster (BGC), which has been identified and characterized through genomic and bioinformatic approaches. The complete genome of the producing organism, the marine actinomycete Verrucosispora maris AB-18-032, has been sequenced, revealing a single circular chromosome of 6.7 Mb. ncl.ac.uk

The abyssomicin BGC, designated the aby cluster, was first identified by screening a cosmid library of V. maris genomic DNA with probes specific for type I polyketide synthase (PKS) genes. nih.govresearchgate.net Sequencing of a positive cosmid (C17) and overlapping clones revealed a 56-57 kb segment of DNA containing all the genes necessary for biosynthesis. researchgate.netkent.ac.uk Bioinformatic analysis of this region identified 25 distinct genes. kent.ac.uk This cluster contains the core PKS genes (abyB1, abyB2, abyB3) responsible for assembling the linear polyketide chain from acetate (B1210297) and propionate (B1217596) precursors. nih.gov

Table 2: Selected Genes and Their Proposed Functions in the Atrop-Abyssomicin C (aby) Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference |

|---|---|---|

| abyB1, abyB2, abyB3 | Type I Polyketide Synthases (PKS) | nih.gov |

| abyA2 | Acyl Transferase | nih.gov |

| abyA3 | Discrete Acyl Carrier Protein (ACP) | nih.gov |

| abyU | Spirotetronate Cyclase / Diels-Alderase | kent.ac.uk |

| abyV (abyE) | Cytochrome P450 Monooxygenase (Epoxidase) | kent.ac.ukmdpi.com |

Genetic manipulation of the producing organisms has been pivotal in confirming the function of the aby gene cluster and its constituent genes. Early studies utilized insertional mutagenesis to identify the correct BGC. By creating insertional mutants in V. maris and screening for the loss of Atrop-abyssomicin C production, researchers confirmed that the identified cosmid family contained the essential biosynthetic genes. researchgate.net

More precise targeted gene deletion studies have further elucidated the roles of specific enzymes. Inactivation of the cytochrome P450 gene, abyV, in knockout mutants of V. maris resulted in the complete abolishment of abyssomicin C production, confirming its essential role in a late-stage oxidation step. kent.ac.uk

Conversely, overexpression studies have been explored to enhance the production of abyssomicins. While attempts to heterologously express the entire aby BGC from M. maris in hosts like E. coli and various Streptomyces species were unsuccessful, these experiments provided valuable insights into the challenges of expressing large, complex pathways. More successful have been strategies targeting regulatory elements. In a study on the related neoabyssomicin/abyssomicin BGC from Streptomyces koyangensis, two positive regulatory genes, abmI and abmH, were identified. nih.gov Overexpression of either of these genes resulted in significantly enhanced titers of the compounds, demonstrating the potential of regulatory gene manipulation for improving production. nih.gov

In Vitro Enzymatic Assays for Mechanism Elucidation

To unravel the precise biochemical transformations in the Atrop-abyssomicin C pathway, in vitro assays with purified enzymes have been indispensable. These experiments allow for the detailed characterization of individual reaction steps and substrate specificities.

A key enzyme, the spirotetronate cyclase AbyU, which catalyzes the characteristic intramolecular Diels-Alder reaction, was recombinantly over-expressed, purified, and studied in vitro. kent.ac.ukwikipedia.org Using synthetic substrate analogues in these assays, researchers were able to demonstrate how stereoselectivity in the [4+2]-cycloaddition is controlled, which is a critical factor determining the final structure of the abyssomicin core. kent.ac.uk

Similarly, the function of the cytochrome P450 enzyme AbyV was confirmed through a combination of synthesis and in vitro assays. nih.gov These studies revealed that AbyV catalyzes a key late-stage epoxidation of the Diels-Alder product, a step required to install the characteristic ether-bridged core of abyssomicin C and its atropisomer. nih.gov These enzymatic assays provide definitive evidence for the proposed functions of genes within the BGC and illuminate the complex catalytic mechanisms at play. nih.gov

Future Directions and Therapeutic Potential in Antimicrobial Research

Atrop-Abyssomicin C as a Lead Compound for Drug Discovery

Atrop-Abyssomicin C is regarded as a highly promising lead compound in the quest for new antibacterial drugs. nih.gov Its novel mode of action targets the bacterial folate synthesis pathway, a metabolic route essential for microbes but absent in humans, offering inherent selectivity. mdpi.comnih.gov Specifically, it inhibits the synthesis of p-aminobenzoic acid (pABA), a crucial precursor for folic acid. researchgate.netncl.ac.uk This mechanism makes the abyssomicin pharmacophore a template for what could be the next generation of antifolate drugs and the very first generation of pABA synthesis inhibitors. nih.govmdpi.com

Hit-to-Lead and Lead Optimization Strategies

The journey from a "hit" like Atrop-Abyssomicin C to a viable drug candidate involves rigorous lead optimization to enhance efficacy and reduce toxicity. researchgate.net Structure-activity relationship (SAR) studies have been pivotal in this process. Research has demonstrated that the α,β-unsaturated ketone (enone) moiety within the 11-membered macrocyclic ring is indispensable for its antibacterial activity. mdpi.comresearchgate.net Analogues that lack this feature, such as abyssomicins B and D, are inactive. researchgate.net The slightly higher potency of Atrop-Abyssomicin C compared to its isomer, abyssomicin C, is attributed to the enone's conformation, which creates a more effective Michael acceptor for its biological target. mdpi.comwikipedia.org

Key optimization strategies have focused on modifying the Atrop-Abyssomicin C scaffold to improve its therapeutic profile. beilstein-journals.orgbeilstein-journals.org These efforts include:

Structural Truncation and Derivatization: Function-oriented synthesis has been employed to create simpler, more accessible analogues. beilstein-journals.org Studies on truncated derivatives revealed that the complex bicyclic motif is essential for activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netbeilstein-journals.org

Targeted Chemical Modifications: The synthesis of atrop-O-benzyl-desmethyl-abyssomicin C showed that removing the three methyl groups and adding a benzyl (B1604629) group to the C11 hydroxyl could retain antibacterial activity while significantly decreasing cytotoxicity by several orders of magnitude. researchgate.netrsc.org Computational docking studies have helped visualize how these derivatives interact with the target enzyme's active site. researchgate.netbeilstein-journals.org

Prodrug Development: A significant strategy to enhance bioavailability and stabilize the reactive Michael acceptor is the development of prodrugs. nih.govnih.gov Abyssomicin J, a naturally occurring thioether dimer, acts as a prodrug that, upon oxidative activation within the bacterial cell, releases the active Atrop-Abyssomicin C. mdpi.comnih.gov This "chemical packaging" concept offers a promising method to improve the therapeutic potential of Michael acceptor-based drugs. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Atrop-Abyssomicin C and Its Analogues

| Compound/Analogue | Structural Feature/Modification | Impact on Bioactivity |

| Atrop-Abyssomicin C | Cisoid enone conformation in macrocycle | Potent antibacterial activity; acts as a strong Michael acceptor. mdpi.comwikipedia.org |

| Abyssomicin C | Transoid enone conformation | Active, but slightly less potent than its atropisomer. mdpi.com |

| Abyssomicins B, D, G, H | Lack the enone moiety | Inactive as antibacterial agents. mdpi.comresearchgate.net |

| Truncated Derivatives | Lacked the oxabicyclo[2.2.2]octane unit | Lowered or no antibacterial activity, indicating the bicyclic core is essential. researchgate.netresearchgate.net |

| atrop-O-benzyl-desmethyl-abyssomicin C | Removal of 3 methyl groups; addition of a C11 benzyl ether | Retained antibacterial activity against MRSA with a three-order-of-magnitude decrease in cytotoxicity. mdpi.comresearchgate.netrsc.org |

| Abyssomicin J | Dimeric thioether (prodrug) | Undergoes oxidative activation to release Atrop-Abyssomicin C, demonstrating a viable prodrug strategy. mdpi.comnih.gov |

Strategies for Enhanced Production and Sustainability

A significant hurdle in the development of Atrop-Abyssomicin C is its low production yield from the native Verrucosispora maris AB-18-032 strain, which slows further research and development. ncl.ac.uk

Microbial Fermentation Optimization

The natural production of Atrop-Abyssomicin C is challenging. Batch fermentations of the wild-type V. maris strain in a complex medium for 96 hours yield only about 60 mg/L of abyssomicin C and its atropisomer combined. mdpi.com This low titre makes large-scale production economically unfeasible without significant process improvements. ncl.ac.uk

Table 2: Fermentation and Production Characteristics of Atrop-Abyssomicin C

| Parameter | Details |

| Producer Organism | Verrucosispora maris AB-18-032 (marine actinomycete). mdpi.comwikipedia.org |

| Reported Yield | Approximately 60 mg/L (combined abyssomicin C and atrop-C). mdpi.com |

| Fermentation Time | 96 hours in batch culture. mdpi.com |

| Key Media Component | Requires glycerol (B35011) for production. nih.gov |

| Challenge | Low production titre hinders further development. ncl.ac.uk |

Advanced Genetic Engineering of Producer Strains

Genetic engineering offers a powerful alternative to traditional fermentation optimization for boosting the production of Atrop-Abyssomicin C. The identification and sequencing of the complete 57 kb abyssomicin biosynthetic gene cluster (aby) was a critical first step, enabling targeted genetic manipulation of the producer strain for the first time. nih.govresearchgate.net

Several advanced strategies have been explored:

Gene Cluster Identification: The aby cluster was pinpointed using a dual approach of creating a cosmid library and performing gene inactivation experiments. Insertional mutants were screened for the loss of Atrop-Abyssomicin C production, confirming the cluster's function. nih.gov

Ribosome Engineering: This technique can be applied to the producer strain M. maris AB-18-032 to globally upregulate the biosynthesis of secondary metabolites, including Atrop-Abyssomicin C. ncl.ac.uk

Heterologous Expression: Efforts have been made to transfer the entire aby biosynthetic gene cluster into more easily manipulated and faster-growing host organisms, such as E. coli and various Streptomyces species. ncl.ac.ukntnu.no While these attempts have so far been unsuccessful in producing abyssomicins, promoter engineering within these hosts demonstrated active gene expression, suggesting that with further refinement, this could become a viable production platform. ncl.ac.uk Such platforms are highly desirable for creating novel analogues through combinatorial biosynthesis. ntnu.no

Elucidation of Bacterial Resistance Mechanisms

While Atrop-Abyssomicin C holds promise, the eventual development of bacterial resistance is inevitable. nih.gov General mechanisms of antibiotic resistance include modification of the drug target, enzymatic inactivation of the antibiotic, or active removal of the drug via efflux pumps. mdpi.comphcog.com

For folate synthesis inhibitors like sulfonamides and trimethoprim, the most common resistance mechanism is the alteration of the target enzyme (dihydropteroate synthase and dihydrofolate reductase, respectively) through mutation, which reduces the drug's binding affinity. microbenotes.comnih.gov

Given Atrop-Abyssomicin C's specific mode of action, the most direct and probable mechanism of resistance would be a modification of its molecular target. mdpi.com Since the compound covalently binds to the Cys263 residue of the PabB subunit of ADC synthase, a point mutation in the bacterial pabB gene that changes this cysteine to another amino acid would likely prevent the crucial Michael addition reaction. mdpi.commdpi.com This would render the bacteria resistant. Other potential, though less direct, mechanisms could involve the upregulation of efflux pumps capable of expelling the antibiotic or the evolution of bypass pathways for pABA synthesis, although the latter is less common. mdpi.comasm.org Detailed studies to identify and characterize specific resistance mutations in pathogens exposed to Atrop-Abyssomicin C are a critical future step in understanding its long-term viability as a therapeutic agent.

Diversification of the Abyssomicin Scaffold for Broadened Application

The unique architecture of Atrop-abyssomicin C, coupled with its novel mechanism of action targeting the folate biosynthetic pathway, establishes it as a compelling scaffold for the development of new antimicrobial agents. mdpi.comnih.gov The urgent need for novel antibiotics to combat rising antimicrobial resistance has spurred research into the diversification of the abyssomicin framework. mdpi.combeilstein-journals.org Through total synthesis and semisynthetic modifications, scientists are exploring the structure-activity relationships (SAR) of this natural product to create analogues with improved potency, selectivity, and drug-like properties. mdpi.combeilstein-journals.orgresearchgate.net

Early investigations into the abyssomicin family revealed that the α,β-unsaturated ketone (enone) moiety is critical for its antibacterial activity. mdpi.comresearchgate.net This functional group acts as a Michael acceptor, enabling the compound to form an irreversible covalent bond with a cysteine residue in the active site of 4-amino-4-deoxychorismate (ADC) synthase, thereby inhibiting the production of p-aminobenzoic acid (PABA). mdpi.combeilstein-journals.orgmdpi.com Natural congeners like abyssomicin B and D, which lack this enone functionality, are devoid of antibacterial activity. beilstein-journals.org This finding has been a guiding principle in the design of new derivatives, ensuring the retention of this key pharmacophore.

Synthetic efforts have yielded a variety of analogues, providing valuable insights into the structural requirements for bioactivity. mdpi.com Structure-activity relationship studies have demonstrated that certain modifications can be made to the abyssomicin core without compromising, and in some cases even enhancing, its antibacterial properties. beilstein-journals.orgresearchgate.net Key findings from these studies include:

C11-Hydroxyl Group Modification: The hydroxyl group at the C11 position is not essential for antibacterial activity. researchgate.net Benzylation of this group has been shown to produce derivatives, such as atrop-O-benzyl-abyssomicin C, that retain or even increase potency against methicillin-resistant Staphylococcus aureus (MRSA). beilstein-journals.orgresearchgate.net

Demethylation: The removal of the three methyl groups from the core structure has been a significant strategy. researchgate.net This modification was found to dramatically lower the cytotoxicity of the compound by as much as three orders of magnitude, a crucial step toward developing a clinically viable drug. researchgate.net The resulting analogue, atrop-O-benzyl-desmethyl-abyssomicin C, maintained its antibacterial activity against MRSA strains while exhibiting significantly reduced toxicity. researchgate.netresearchgate.net

Structural Truncation: To simplify the complex structure of Atrop-abyssomicin C and streamline its synthesis, researchers have created truncated derivatives. beilstein-journals.orgbeilstein-journals.org These studies help to define the minimal pharmacophore required for activity. However, research has also shown that the synthetically challenging bicyclic motif is essential for activity against MRSA, outlining the limits of structural simplification. researchgate.netbeilstein-journals.org

These synthetic and semisynthetic strategies represent a function-oriented synthesis (FOS) approach, which aims to simplify complex natural product structures while retaining their biological function. beilstein-journals.org The goal is to generate novel abyssomicin structures that are highly active against target pathogens but exhibit minimal cytotoxicity. mdpi.com Compounds like abyssomicin J and atrop-o-benzyl-desmethyl-abyssomicin C have been highlighted as promising candidates for such future analoguing programs. mdpi.com The continued exploration of the abyssomicin scaffold through chemical synthesis and biosynthetic engineering holds significant promise for the development of a new class of antifolate antibiotics. mdpi.comnih.gov

Q & A

Q. What is the primary mechanism of action of Atrop-Abyssomicin C against Gram-positive bacteria?

Atrop-Abyssomicin C selectively inhibits the enzyme 4-amino-4-deoxychorismate (ADC) synthase, which is critical in the folate biosynthesis pathway. Specifically, it covalently binds to Cys263 in the PabB subunit via a Michael addition, blocking the conversion of chorismate to para-aminobenzoic acid (pABA), thereby disrupting folate production essential for bacterial growth .

Q. What are the key synthetic steps in the total synthesis of Atrop-Abyssomicin C?

The synthesis involves:

- Sharpless-Katsuki asymmetric epoxidation of geraniol to establish stereochemistry.

- Sharpless asymmetric dihydroxylation (AD) of olefins (e.g., compound 7) to generate vicinal diols.

- Acid-catalyzed cyclization to form the spirotetronate core.

- Dual catalysis (pyrrolidine and transition-metal catalysts) for 6-membered ring closure. Key yields: 81–94% for dihydroxylation, 87% for acetal formation .

Q. Which analytical techniques are critical for characterizing Atrop-Abyssomicin C and its intermediates?

Q. How does Atrop-Abyssomicin C differ structurally and functionally from Abyssomicin C?

Atrop-Abyssomicin C is the natural conformational isomer, stabilized by axial chirality, whereas Abyssomicin C is a minor artifact formed under acidic conditions. Atrop-Abyssomicin C exhibits higher reactivity and potency (e.g., IC₅₀ = 0.68 µg/mL against Trypanosoma brucei rhodesiense) due to its enone geometry .

Advanced Research Questions

Q. How do researchers address challenges in cyclization steps during the synthesis of Atrop-Abyssomicin C?

Failed cyclization of Δ⁷-unsaturated esters (e.g., compound 32) led to alternative strategies:

- Dual catalytic systems (e.g., TiCl₄ with thiophenol) for monothioacetal formation.

- Protecting group optimization (e.g., TBS ethers) to stabilize acid-sensitive intermediates.

- Biomimetic approaches using intramolecular Diels-Alder reactions to form the spirotetronate core .

Q. What role do spirotetronate cyclases play in the biosynthesis of Atrop-Abyssomicin C?

The enzyme AbyU catalyzes a stereoselective [4+2]-cycloaddition to form the spirotetronate core (15R configuration). Molecular dynamics simulations reveal substrate-enzyme interactions that dictate stereochemical outcomes, distinguishing Type I (abyssomicin C) and Type II (abyssomicin 2) spirotetronates .

Q. What methodological approaches resolve contradictions in substrate reactivity during synthetic attempts?

- Retro-synthetic analysis to identify stable intermediates (e.g., compound 5 with latent diol and aldehyde groups).

- Alternative catalysts : Switching from LDA/HMPA to Hg(ClO₄)₂ for deprotection improved yields (73% for hemiacetal 23).

- Substrate modification : Using pyranone units as ketone/ester surrogates to avoid decomposition .

Q. How do enzymatic studies inform the optimization of Atrop-Abyssomicin C’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.